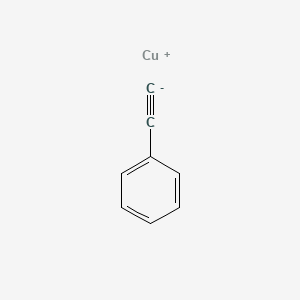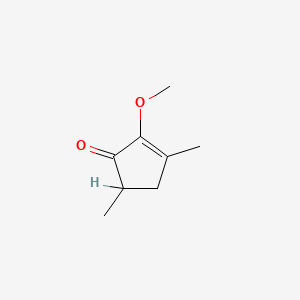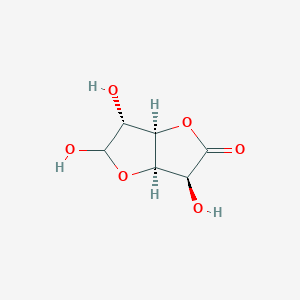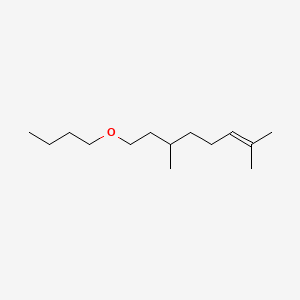
Copper (I) phenylacetylide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(I) phenylacetylide . It is an organocopper compound with the molecular formula C8H5Cu and a molecular weight of 164.67 g/mol . This compound is characterized by its yellow color and powder form . It is sensitive to air and moisture and is soluble in acetone and acetonitrile but insoluble in water .
Méthodes De Préparation
Copper(I) phenylacetylide: can be synthesized through the reaction of phenylacetylene with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or acetonitrile . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{CuCl} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{Cu} + \text{HCl} ]
Analyse Des Réactions Chimiques
Copper(I) phenylacetylide: undergoes various types of chemical reactions, including:
Applications De Recherche Scientifique
Copper(I) phenylacetylide: is used in several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the preparation of conductive polymers and other advanced materials.
Catalysis: It serves as a catalyst in various chemical reactions, including cross-coupling reactions.
Mécanisme D'action
The mechanism of action of Copper(I) phenylacetylide involves its ability to act as a nucleophile in organic reactions. The copper(I) ion facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the phenylacetylide group . This stabilization allows for efficient coupling with electrophiles such as aryl halides .
Comparaison Avec Des Composés Similaires
Copper(I) phenylacetylide: can be compared with other organocopper compounds such as:
Copper(I) acetylide: Similar in structure but lacks the phenyl group.
Copper(I) cyanide: Contains a cyano group instead of the phenylacetylide group.
Copper(I) thiophene-2-carboxylate: Contains a thiophene ring instead of the phenyl ring.
The uniqueness of Copper(I) phenylacetylide lies in its ability to participate in specific coupling reactions and its stability under various reaction conditions .
Propriétés
Formule moléculaire |
C8H5Cu |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
copper(1+);ethynylbenzene |
InChI |
InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |
Clé InChI |
SFLVZUJLUPAJNE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#CC1=CC=CC=C1.[Cu+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-](/img/structure/B8750637.png)
![4-(6-(Bromomethyl)-2-chloropyrido[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B8750645.png)
